1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Catalog No.
S756898
CAS No.
1060-92-0
M.F
C17H8F12N2S
M. Wt
500.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

CAS Number

1060-92-0

Product Name

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Molecular Formula

C17H8F12N2S

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)

InChI Key

RWXWQJYJWJNJNW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S)C(F)(F)F

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is used in Schreiner’s thiourea-mediated reactions, which are a part of organic synthesis .

Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” can potentially enhance the efficiency of these reactions .

Use in Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: The optically active isomer of 3,5-bis (trifluoromethyl)phenyl ethanol (3,5-BTPE), which can be synthesized using “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, is versatile in pharmaceutical synthesis .

Methods of Application: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds, including the NK1 antagonists and a lipid-lowering agent .

Results or Outcomes: The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” in the synthesis of these pharmaceutical compounds can potentially enhance their efficacy and reduce the amount of PCSK9 protein, thereby increasing the amount of low-density lipoprotein-receptor .

Catalyst Development

Methods of Application: The compound is used as a catalyst in various organic reactions. One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Results or Outcomes: The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” can potentially enhance the efficiency of these reactions .

Activation of Carbonyls, Nitroolefins, Imines

Scientific Field: Organic Chemistry

Methods of Application: The compound is used as a catalyst in various organic reactions. It activates substrates and subsequently stabilizes partially developing negative charges in the transition states .

Results or Outcomes: The use of “1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” can potentially enhance the efficiency of these reactions .

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a thiourea derivative notable for its unique structural properties and significant applications in organic chemistry. With the molecular formula C₁₇H₁₈F₆N₂S and a molecular weight of 500.31 g/mol, this compound features two 3,5-bis(trifluoromethyl)phenyl groups attached to a central thiourea moiety. Its appearance ranges from white to light yellow powder or crystals, and it has a melting point between 150°C and 157°C .

The primary mechanism of action of Schreiner's thiourea relies on its ability to activate substrates through hydrogen bonding. The strong and directional N-H hydrogen bonds can weaken bonds in substrates, making them more susceptible to attack by reaction partners []. Additionally, the hydrogen bonding can stabilize reaction intermediates, lowering the overall activation energy of the reaction [].

This compound is primarily utilized as an organocatalyst in various organic transformations. It facilitates reactions through hydrogen bonding interactions, stabilizing transition states and enhancing reaction rates. Notably, it has been employed in acid-free acetalization processes, demonstrating its versatility in promoting carbon-carbon bond formations and other organic transformations .

The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of thiourea with appropriate phenolic precursors under controlled conditions. The general synthetic route includes:

  • Formation of Thiourea: Reacting carbon disulfide with an amine to form thiourea.
  • Coupling Reaction: The thiourea is then reacted with 3,5-bis(trifluoromethyl)aniline derivatives under acidic or basic conditions to yield the final product.

This method allows for the introduction of the trifluoromethyl groups, which enhance the compound's electronic properties and solubility in organic solvents .

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is widely used as an organocatalyst in:

  • Acetalization Reactions: Facilitating the formation of acetals without the need for strong acids.
  • Michael Additions: Promoting nucleophilic additions to α,β-unsaturated carbonyl compounds.
  • Aldol Reactions: Enhancing the formation of β-hydroxy carbonyl compounds.

Its ability to stabilize transition states through hydrogen bonding makes it a valuable tool in synthetic organic chemistry .

Research into the interaction of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea with various substrates has highlighted its effectiveness in stabilizing charged intermediates during catalysis. Studies have shown that its bifunctional nature allows it to engage in dual hydrogen bonding interactions, which significantly lowers activation energy barriers for reactions. This property is crucial for developing more efficient catalytic systems in organic synthesis .

Several compounds share structural similarities with 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. Here are a few notable examples:

Compound NameStructureUnique Features
N,N'-Di(3,5-bis(trifluoromethyl)phenyl)ureaN,N'-Di(3,5-bis(trifluoromethyl)phenyl)ureaLacks thiol functionality but retains similar electronic properties.
N,N'-Bis(4-trifluoromethylphenyl)thioureaN,N'-Bis(4-trifluoromethylphenyl)thioureaDifferent substitution pattern affects reactivity and selectivity.
1-(3-trifluoromethylphenyl)-3-(4-trifluoromethylphenyl)thiourea1-(3-trifluoromethylphenyl)-3-(4-trifluoromethylphenyl)thioureaVariation in phenyl groups may influence catalytic behavior.

Uniqueness

The unique aspect of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea lies in its specific arrangement of trifluoromethyl groups which significantly enhances its hydrogen bonding capabilities compared to other similar compounds. This feature contributes to its effectiveness as an organocatalyst and distinguishes it from other thioureas and ureas used in similar applications.

XLogP3

6.6

Dates

Modify: 2023-08-15
Zhang et al. Fast and Selective Ring-Opening Polymerizations by Alkoxides and Thioureas. Nature Chemistry, doi: 10.1038/nchem.2574, published online 25 July 2016

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